Cas no 2069-48-9 ((4-Chlorophenyl)(4-fluorophenyl)methanone)

(4-Chlorophenyl)(4-fluorophenyl)methanone structure
2069-48-9 structure
Product name:(4-Chlorophenyl)(4-fluorophenyl)methanone
CAS No:2069-48-9
MF:C13H8ClFO
MW:234.653426170349
MDL:MFCD07787488
CID:252639
PubChem ID:13813634

(4-Chlorophenyl)(4-fluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)(4-fluorophenyl)methanone
    • (4-chlorophenyl)-(4-fluorophenyl)methanone
    • 4-Chloro-4'-fluorobenzophenone
    • Methanone,(4-chlorophenyl)(4-fluorophenyl)-
    • (4-chlorophenyl)(4-fluorophenyl)ketone
    • (4-chloro-phenyl)-(4-fluoro-phenyl)-methanone
    • 4'-Chloro-4-fluorobenzophenone
    • 4-Fluoro-4'-chlorobenzophenone
    • ACMC-209fdc
    • AGN-PC-00O3GH
    • CHEMBL1863065
    • CTK4E4891
    • p-chlorophenyl p-fluorophenyl ketone
    • PubChem10429
    • SureCN698985
    • Z385412934
    • 4-Chloro-4'-Fluoro Benzophenone
    • CS-0449455
    • AM86745
    • BS-22026
    • MFCD07787488
    • A18435
    • EN300-99879
    • AKOS009338977
    • DTXSID60550314
    • Methanone, (4-chlorophenyl)(4-fluorophenyl)-
    • DNDI1268117
    • 2069-48-9
    • SCHEMBL698985
    • YGROSAOZMCLHSW-UHFFFAOYSA-N
    • MDL: MFCD07787488
    • Inchi: InChI=1S/C13H8ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
    • InChI Key: YGROSAOZMCLHSW-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F

Computed Properties

  • Exact Mass: 234.02484
  • Monoisotopic Mass: 234.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 274 ºC
  • Boiling Point: 339.8°Cat760mmHg
  • Flash Point: 159.3°C
  • Refractive Index: 1.578
  • Solubility: Insuluble (6.8E-3 g/L) (25 ºC),
  • PSA: 17.07

(4-Chlorophenyl)(4-fluorophenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C428733-250mg
(4-Chlorophenyl)(4-fluorophenyl)methanone
2069-48-9
250mg
$81.00 2023-05-18
Enamine
EN300-99879-0.05g
(4-chlorophenyl)(4-fluorophenyl)methanone
2069-48-9 95.0%
0.05g
$22.0 2025-03-21
TRC
C428733-1g
(4-Chlorophenyl)(4-fluorophenyl)methanone
2069-48-9
1g
$167.00 2023-05-18
TRC
C428733-100mg
(4-Chlorophenyl)(4-fluorophenyl)methanone
2069-48-9
100mg
$64.00 2023-05-18
TRC
C428733-500mg
(4-Chlorophenyl)(4-fluorophenyl)methanone
2069-48-9
500mg
$121.00 2023-05-18
Enamine
EN300-99879-0.1g
(4-chlorophenyl)(4-fluorophenyl)methanone
2069-48-9 95.0%
0.1g
$31.0 2025-03-21
Enamine
EN300-99879-10.0g
(4-chlorophenyl)(4-fluorophenyl)methanone
2069-48-9 95.0%
10.0g
$488.0 2025-03-21
abcr
AB312205-10 g
(4-Chlorophenyl)(4-fluorophenyl)methanone; 98%
2069-48-9
10g
€937.00 2022-03-25
Fluorochem
202113-2g
4-Chloro-4'-fluorobenzophenone
2069-48-9 95%
2g
£624.00 2022-03-01
Aaron
AR002JG8-1g
Methanone, (4-chlorophenyl)(4-fluorophenyl)-
2069-48-9 92%
1g
$103.00 2025-01-21

(4-Chlorophenyl)(4-fluorophenyl)methanone Related Literature

Additional information on (4-Chlorophenyl)(4-fluorophenyl)methanone

Introduction to (4-Chlorophenyl)(4-fluorophenyl)methanone (CAS No. 2069-48-9)

(4-Chlorophenyl)(4-fluorophenyl)methanone, also known as 4-chloro-4'-fluorobenzophenone, is a versatile organic compound with the molecular formula C13H8ClF1O. This compound is characterized by its unique structure, which includes a ketone functional group and two aromatic rings substituted with chlorine and fluorine atoms. Its CAS number is 2069-48-9, and it has gained significant attention in various fields, including pharmaceutical research, materials science, and chemical synthesis.

The molecular structure of (4-Chlorophenyl)(4-fluorophenyl)methanone imparts it with a range of physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the ketone group allows for various reactions, such as nucleophilic addition and condensation reactions. Additionally, the chlorine and fluorine substituents on the aromatic rings provide opportunities for further functionalization and modification, making this compound a key building block in organic synthesis.

In the pharmaceutical industry, (4-Chlorophenyl)(4-fluorophenyl)methanone has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its role in the development of novel therapeutic agents. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that derivatives of (4-Chlorophenyl)(4-fluorophenyl)methanone exhibited potent anti-inflammatory and analgesic properties. These findings suggest that this compound could serve as a scaffold for the design of new drugs targeting inflammatory diseases and pain management.

Beyond its pharmaceutical applications, (4-Chlorophenyl)(4-fluorophenyl)methanone has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A 2020 study published in Advanced Materials demonstrated that compounds derived from (4-Chlorophenyl)(4-fluorophenyl)methanone exhibited excellent charge transport properties, making them promising candidates for use in next-generation electronic devices.

The synthetic accessibility of (4-Chlorophenyl)(4-fluorophenyl)methanone has been well-documented in the literature. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This reaction provides high yields and excellent regioselectivity, making it an efficient route for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as catalytic processes using metal-free catalysts.

The safety profile of (4-Chlorophenyl)(4-fluorophenyl)methanone is an important consideration for its use in various applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure workplace safety. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) when working with it.

In conclusion, (4-Chlorophenyl)(4-fluorophenyl)methanone (CAS No. 2069-48-9) is a multifaceted compound with a wide range of applications in pharmaceutical research, materials science, and chemical synthesis. Its unique structural features and versatile reactivity make it an invaluable tool for scientists and researchers across multiple disciplines. As ongoing research continues to uncover new potential uses for this compound, its importance in the scientific community is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:2069-48-9)(4-Chlorophenyl)(4-fluorophenyl)methanone
A18435
Purity:99%
Quantity:5g
Price ($):440.0